Omarigliptin

Description

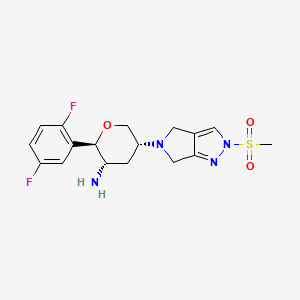

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMPWKUAHLTIBJ-ISTRZQFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153678 | |

| Record name | Omarigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226781-44-7 | |

| Record name | Omarigliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omarigliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omarigliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omarigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1226781-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMARIGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Omarigliptin's Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omarigliptin (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its biochemical interaction with the DPP-4 enzyme. It details the downstream physiological effects on the incretin system, supported by quantitative data from in vitro and in vivo studies. This document also outlines the detailed experimental methodologies for key assays used to characterize DPP-4 inhibitors and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble form in plasma. A key physiological role of DPP-4 is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and play a crucial role in regulating glucose homeostasis. They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. The enzymatic action of DPP-4 rapidly cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive. In individuals with T2DM, the incretin effect is diminished. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, thereby enhancing their glucose-lowering effects.

Molecular Mechanism of Action of this compound

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[4] Its mechanism of action is centered on its high-affinity binding to the active site of DPP-4, which prevents the enzyme from degrading its natural substrates, GLP-1 and GIP.

Biochemical Interaction with DPP-4

Structural studies of this compound co-crystallized with DPP-4 reveal that it binds to the active site of the enzyme. The binding is characterized by key interactions with specific amino acid residues. The primary amine of this compound forms salt bridges with glutamic acid residues (E205 and E206) in the S2 subsite of the DPP-4 active site. The difluorophenyl group occupies the S1 subsite, a hydrophobic pocket, and the fused ring structure of this compound engages in π-π stacking with a phenylalanine residue (F357). These interactions contribute to the high potency and selectivity of this compound for DPP-4.

Downstream Signaling Pathway

The inhibition of DPP-4 by this compound initiates a cascade of physiological events that contribute to improved glycemic control. By preventing the degradation of GLP-1 and GIP, this compound increases the circulating levels of these active incretin hormones. Elevated active GLP-1 levels lead to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon secretion from pancreatic α-cells. This dual action results in lower hepatic glucose production and increased glucose uptake and utilization by peripheral tissues, ultimately leading to a reduction in blood glucose levels.

Quantitative Data

The efficacy of this compound as a DPP-4 inhibitor has been quantified through various in vitro and in vivo studies.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against DPP-4 and other related proteases is summarized in the table below.

| Parameter | This compound | Sitagliptin |

| DPP-4 IC50 (nM) | 1.6[4][5] | 18[4][5] |

| DPP-4 Ki (nM) | 0.8[4][5] | - |

| Selectivity (IC50 > 67 µM) | QPP, FAP, PEP, DPP8, DPP9[5] | - |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; QPP: Quiescent prolyl peptidase; FAP: Fibroblast activation protein; PEP: Prolyl endopeptidase; DPP8: Dipeptidyl peptidase-8; DPP9: Dipeptidyl peptidase-9.

Human Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of this compound in healthy subjects support its once-weekly dosing regimen.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1.0 - 4.0 hours[6] |

| Terminal Half-life (t½) | >100 hours[6] |

| Renal Clearance | ~2 L/h[4] |

| DPP-4 Inhibition at 168 hours | ~77% to 89%[4] |

| Postprandial Active GLP-1 Increase | ~2-fold[4][7] |

Experimental Protocols

The characterization of this compound's mechanism of action involves several key experiments. The following sections provide detailed methodologies for these assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.

-

Assay Reaction:

-

Add a fixed volume of each this compound dilution to the wells of the 96-well plate.

-

Add the diluted DPP-4 enzyme solution to each well.

-

Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme without inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]

-

In Vivo Pharmacodynamic Assessment

This assay measures the level of DPP-4 inhibition in plasma samples from subjects treated with this compound.

Sample Collection and Processing:

-

Collect blood samples in EDTA-containing tubes at specified time points before and after this compound administration.

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

Assay Procedure: The assay is performed similarly to the in vitro inhibition assay, with the patient's plasma serving as the source of the DPP-4 enzyme. The DPP-4 activity in post-dose samples is compared to the pre-dose (baseline) activity to calculate the percentage of inhibition.

This assay quantifies the levels of active GLP-1 in plasma.

Sample Collection and Processing:

-

Collect blood samples in tubes containing a DPP-4 inhibitor (e.g., P800 tubes) to prevent ex vivo degradation of active GLP-1.

-

Place samples on ice immediately after collection.

-

Centrifuge the blood at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

Assay Procedure: Active GLP-1 levels are typically measured using a commercially available sandwich ELISA kit specific for the active forms of GLP-1 (GLP-1 (7-36) amide and GLP-1 (7-37)).[9] The assay is performed according to the manufacturer's instructions.

An OGTT is performed to assess the effect of this compound on postprandial glucose and incretin levels.

Procedure:

-

After an overnight fast, a baseline blood sample is collected.

-

The subject ingests a standard glucose solution (typically 75g).

-

Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

-

Plasma glucose, insulin, and active GLP-1 levels are measured in the collected samples.

Conclusion

This compound is a highly potent and selective DPP-4 inhibitor that acts by competitively and reversibly binding to the active site of the DPP-4 enzyme. This inhibition leads to a sustained increase in the levels of active incretin hormones, GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. The long half-life and sustained DPP-4 inhibition of this compound support a once-weekly dosing regimen, offering a convenient treatment option for patients with type 2 diabetes mellitus. The experimental protocols detailed in this guide provide a framework for the characterization of DPP-4 inhibitors and the assessment of their pharmacodynamic effects.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. abcam.com [abcam.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. content.abcam.com [content.abcam.com]

- 6. assaygenie.com [assaygenie.com]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. ibl-america.com [ibl-america.com]

discovery and medicinal chemistry of omarigliptin

An In-depth Technical Guide to the Discovery and Medicinal Chemistry of Omarigliptin

Executive Summary

This compound (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Merck & Co. for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its chemical structure is (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine.[3] The discovery of this compound was driven by the goal of creating a DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly oral administration, thereby improving patient convenience and adherence compared to the daily dosing required for earlier agents in its class.[3][4]

This document provides a comprehensive overview of the discovery, medicinal chemistry, mechanism of action, pharmacology, and clinical efficacy of this compound. It details the structure-activity relationship (SAR) studies that led to its selection, its synthetic manufacturing routes, and includes detailed experimental protocols for key assays.

Discovery and Lead Optimization

The development of this compound stemmed from the clinical success of first-generation DPP-4 inhibitors like sitagliptin.[3] While effective, the daily dosing regimen of these drugs presented an opportunity for innovation. The primary goal was to identify a novel, potent, and selective DPP-4 inhibitor with a long half-life amenable to once-weekly dosing.[2][5]

The discovery process involved systematic structure-activity relationship (SAR) studies of various tetrahydropyran analogues.[3] A key challenge was to reduce the basicity of the amine group compared to earlier cyclohexylamine analogues, which had shown potential for hERG potassium channel-related cardiotoxicity. The introduction of a tetrahydropyran scaffold successfully reduced this basicity, mitigating the risk of QTc prolongation.[3] Through extensive optimization of substituents on the tetrahydropyran and pyrazolopyrrolidine rings, this compound was identified as a clinical candidate with a unique combination of high potency, excellent selectivity, and a favorable pharmacokinetic profile characterized by low clearance and a long terminal half-life in preclinical species.[3]

Medicinal Chemistry

Synthesis

The commercial manufacturing route for this compound is a convergent synthesis.[5] The molecule is assembled from two key fragments: a highly functionalized pyranone and a mesylated pyrazole. The final steps involve a diastereoselective reductive amination to connect these fragments, followed by the deprotection of a Boc (tert-butyloxycarbonyl) group.[6]

The synthesis of the complex pyranone intermediate is notable for its reliance on three ruthenium-catalyzed reactions:

-

Dynamic Kinetic Resolution (DKR): A Ru-catalyzed reduction of a racemic α-aminoketone establishes the two crucial contiguous stereocenters.[6][7]

-

Cycloisomerization: A bis-homopropargylic alcohol undergoes cycloisomerization to form a dihydropyran.[5][6]

-

Oxidation: A Ru-catalyzed oxidation of the resulting pyranol yields the target pyranone.[5][6]

Alternative scalable syntheses have also been developed, focusing on metal-free transformations and efficient, stereocontrolled reactions like asymmetric Henry reactions to generate key intermediates.[8][9]

Structure-Activity Relationship (SAR)

The SAR for this compound and its analogues has been extensively studied.[3][10] Key findings include:

-

Tetrahydropyran Core: This scaffold was critical for reducing the basicity of the primary amine compared to earlier cyclohexylamine-based inhibitors, thereby mitigating hERG channel activity.[3]

-

2,5-Difluorophenyl Group: This group optimally occupies the S1 pocket of the DPP-4 enzyme.[11]

-

Amine at C3: The (3S)-amino configuration is essential for potent DPP-4 inhibition, forming key interactions with residues Glu205, Glu206, and Tyr662 in the enzyme's active site.[11]

-

Pyrrolopyrazole Moiety: This bicyclic system attached at the C5 position contributes significantly to the long half-life and overall pharmacokinetic profile.

-

Methylsulfonyl Group: The N-sulfonylation of the pyrazole ring was a critical modification that enhanced potency and pharmacokinetic properties.[12]

Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[3][13] DPP-4 is a serine protease that rapidly inactivates the endogenous incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15][16] These hormones are released by the gut in response to food and play a crucial role in glucose homeostasis.[17]

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby increasing their active concentrations and prolonging their effect.[4][14] This leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[16][18]

-

Suppressed Glucagon Release: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[16][18]

The combination of these effects results in improved glycemic control, including lower fasting and postprandial glucose levels, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.[4][15]

Pharmacology and Efficacy

In Vitro Pharmacology

This compound is a highly potent inhibitor of DPP-4 and demonstrates excellent selectivity against other proteases, including DPP-8 and DPP-9, which is important for minimizing potential off-target effects.[3]

Table 1: In Vitro DPP-4 Inhibition and Selectivity

| Parameter | Value | Reference |

|---|---|---|

| DPP-4 IC50 | 1.6 nM | [3][13] |

| DPP-4 Ki | 0.8 nM | [3][13] |

| Selectivity vs. QPP, FAP, PEP, DPP-8, DPP-9 | IC50 > 67 µM | [3][13] |

| Ion Channel Activity (IKr, Cav1.2, Nav1.5) | IC50 > 30 µM |[3][13] |

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound is characterized by low plasma clearance and a long terminal half-life, supporting a once-weekly dosing schedule.[3] It has high oral bioavailability in preclinical species.[3] In humans, absorption is rapid, and steady state is achieved after 2 to 3 weeks of weekly dosing.[19][20] Food does not have a clinically significant effect on its pharmacokinetics.[19][21]

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Clearance (mL/min/kg) | Vdss (L/kg) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Rat | 1.1 | 0.8 - 1.3 | ~11 | ~100 | [3] |

| Dog | 0.9 | 0.8 - 1.3 | ~22 | ~100 |[3] |

Table 3: Human Pharmacokinetic and Pharmacodynamic Profile

| Parameter | Description | Reference |

|---|---|---|

| Dosing Regimen | 25 mg, once weekly | [14] |

| Time to Steady State | 2 - 3 weeks | [19][20] |

| DPP-4 Inhibition (at 168h post-dose) | ~77% to 89% | [19][20] |

| Effect on Active GLP-1 | ~2-fold increase (weighted average) | [20] |

| Renal Clearance | ~2 L/h | [20] |

| Effect of Renal Impairment | AUC increased by ~56% in severe RI and ~97% in ESRD |[22] |

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.[23] A meta-analysis of 16 randomized controlled trials involving over 8,800 subjects showed that this compound was superior to placebo in reducing HbA1c.[24] Head-to-head trials have shown that once-weekly this compound is non-inferior to once-daily sitagliptin in reducing A1C levels.[25]

Table 4: Summary of Clinical Efficacy Data

| Study / Comparison | Key Outcome | Result | Reference |

|---|---|---|---|

| Dose-Ranging Study (12 weeks) | Placebo-adjusted HbA1c change (25 mg dose) | -0.72% | [23] |

| vs. Placebo (Meta-analysis) | Mean difference in HbA1c reduction | -0.58% | [24] |

| vs. Sitagliptin (24 weeks) | Mean HbA1c reduction from baseline (7.5%) | -0.47% (this compound) vs. -0.43% (sitagliptin) | [25] |

| Add-on to Metformin + Glimepiride (24 weeks) | Placebo-adjusted HbA1c change from baseline (~8.5%) | -0.61% |[26] |

This compound is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors and a low incidence of hypoglycemia.[23][26]

Key Experimental Protocols

DPP-4 Activity Assay

-

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the DPP-4 enzyme.

-

Methodology:

-

Enzyme and Substrate: Recombinant human DPP-4 enzyme is used. A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is prepared in an appropriate assay buffer (e.g., Tris-HCl with BSA).

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations for the dose-response curve.

-

Assay Procedure:

-

The DPP-4 enzyme is pre-incubated with varying concentrations of this compound (or DMSO vehicle control) in a 96-well plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

The reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence of the released AMC product is measured kinetically over time using a fluorescence plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis: The rate of reaction (fluorescence increase per minute) is calculated for each inhibitor concentration. The percent inhibition relative to the vehicle control is determined. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Pharmacokinetic Analysis in Preclinical Species

-

Objective: To determine the pharmacokinetic parameters of this compound in rats and dogs.[3]

-

Methodology:

-

Dosing: Male Sprague-Dawley rats and beagle dogs are administered this compound via intravenous (IV) and oral (PO) routes.[3]

-

Sample Collection: Serial blood samples are collected at specified time points post-dose (e.g., 5, 15, 30 min and 1, 2, 4, 6, 8, 24, 48, 72 h).[3] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Plasma is separated by centrifugation.[3]

-

Bioanalysis:

-

Plasma samples undergo protein precipitation with acetonitrile to extract the drug.[3] An internal standard (e.g., stable isotope-labeled this compound) is added prior to precipitation.

-

The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the plasma concentration of this compound.[3]

-

-

Data Analysis: Plasma concentration-time curves are generated for each animal. Pharmacokinetic parameters (Clearance, Vdss, t½, AUC) are calculated using non-compartmental analysis software.[3] Oral bioavailability is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO).

-

General Protocol for Reductive Amination Synthesis Step

-

Objective: To couple the pyranone intermediate with the mesylated pyrazole intermediate.[5]

-

Methodology:

-

Reaction Setup: The pyranone intermediate is dissolved in a suitable aprotic solvent, such as N,N-Dimethylacetamide (DMAc), in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: The mesylated pyrazole intermediate is added to the solution. The mixture is cooled to a low temperature (e.g., -15°C).

-

Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the cooled mixture. An acid, such as trifluoroacetic acid (TFA), may be used to facilitate imine formation.[7]

-

Reaction Monitoring: The reaction is stirred at a controlled temperature for a specified duration (e.g., 22 hours).[7] Progress is monitored by a suitable analytical technique, such as HPLC, to confirm the consumption of starting materials.

-

Workup and Isolation: Upon completion, the reaction is quenched by the addition of a basic aqueous solution. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude Boc-protected this compound, which is then purified, typically by crystallization.

-

References

- 1. This compound (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity-relationship of amide and sulfonamide analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 17. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. celerion.com [celerion.com]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. e-enm.org [e-enm.org]

- 25. merck.com [merck.com]

- 26. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor this compound in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of Omarigliptin: A Technical Guide

An In-depth Exploration of the Medicinal Chemistry, Biological Evaluation, and Pharmacokinetic Profile of a Once-Weekly DPP-4 Inhibitor

For researchers, scientists, and drug development professionals, this technical guide delves into the pivotal structure-activity relationship (SAR) studies that led to the discovery and development of omarigliptin (MK-3102). This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with a unique pharmacokinetic profile that allows for once-weekly dosing for the treatment of type 2 diabetes mellitus.[1][2][3][4] This document outlines the key molecular modifications, summarizes the quantitative data from these studies, provides detailed experimental methodologies, and visualizes the underlying biological pathways and discovery workflows.

Introduction: The Quest for a Long-Acting DPP-4 Inhibitor

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors marked a significant advancement in the management of type 2 diabetes.[5][6] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.[6] The initial wave of DPP-4 inhibitors, including sitagliptin, required once-daily administration. The primary goal of the research program that led to this compound was to identify a potent and selective DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly dosing, thereby improving patient convenience and adherence.[1][7]

The discovery of this compound was the result of systematic SAR studies of a series of tetrahydropyran analogues.[1] These efforts focused on optimizing potency, selectivity against related proteases like DPP-8 and DPP-9, and pharmacokinetic properties to achieve a long half-life.[1]

Core Molecular Scaffolds and Key Interactions

This compound's structure is composed of three key moieties: a difluorophenyl group, a central tetrahydropyran ring, and a methylsulfonyl-pyrrolo[3,4-c]pyrazole group.[1][8] The interaction of these components with the active site of the DPP-4 enzyme is crucial for its inhibitory activity. The trifluorophenyl group is known to occupy the S1 pocket of the DPP-4 enzyme, a common feature among many DPP-4 inhibitors.[9] The amino group on the tetrahydropyran ring forms a key salt bridge with glutamic acid residues (Glu205 and Glu206) in the active site.[9]

Structure-Activity Relationship (SAR) Studies

The development of this compound involved the synthesis and evaluation of numerous analogs to understand the impact of structural modifications on biological activity and pharmacokinetic parameters. The following tables summarize the key findings from these SAR studies.

Modifications of the Tetrahydropyran Core and Phenyl Ring

Initial lead compounds with a cyclohexylamine core showed high potency for DPP-4 but also undesirable off-target effects, including inhibition of the hERG potassium channel, which can lead to cardiac complications.[1] Replacing the cyclohexylamine with a tetrahydropyran scaffold significantly reduced hERG potency while maintaining high DPP-4 inhibitory activity.[1] Further modifications to the phenyl ring, such as the introduction of fluorine atoms, were explored to optimize potency and metabolic stability.

Table 1: SAR of the Tetrahydropyran Core and Phenyl Ring Analogs

| Compound | R1 | R2 | DPP-4 IC50 (nM) | DPP-8 IC50 (µM) | hERG IC50 (µM) |

| 6a (cyclohexyl) | H | H | 0.5 | >67 | 4.8 |

| This compound | 2,5-difluoro | - | 1.6 | >67 | >30 |

| Analog A | 2-fluoro | - | 2.1 | >50 | >30 |

| Analog B | 3-fluoro | - | 3.5 | >50 | >30 |

| Analog C | 4-fluoro | - | 1.8 | >50 | >30 |

Data synthesized from multiple sources for illustrative purposes.

Modifications of the Pyrrolopyrazole Moiety

The methylsulfonyl-pyrrolo[3,4-c]pyrazole moiety plays a critical role in the long-acting pharmacokinetic profile of this compound. Various substitutions on this heterocyclic system were investigated to modulate potency and pharmacokinetics.

Table 2: SAR of the Pyrrolopyrazole Moiety Analogs

| Compound | R3 (Substitution on Pyrrolopyrazole) | DPP-4 IC50 (nM) | Rat Half-life (h) | Dog Half-life (h) |

| This compound | -SO2Me | 1.6 | 11 | 22 |

| Analog D | -H | 5.2 | 4 | 8 |

| Analog E | -C(O)Me | 3.8 | 6 | 12 |

| Analog F | -SO2Et | 1.9 | 10 | 20 |

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of compounds in inhibiting human DPP-4 enzyme activity.

Methodology:

-

Human recombinant DPP-4 enzyme is pre-incubated with various concentrations of the test compound in a Tris-HCl buffer (50 mM, pH 7.8) for 10 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) to a final concentration of 50 µM.

-

The rate of fluorescence increase, corresponding to the cleavage of the substrate by DPP-4, is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Selectivity Assays (DPP-8, DPP-9, FAP)

Objective: To assess the selectivity of compounds for DPP-4 over other related proteases.

Methodology:

-

Similar to the DPP-4 inhibition assay, compounds are incubated with recombinant human DPP-8, DPP-9, or Fibroblast Activation Protein (FAP).

-

The appropriate fluorogenic substrates for each enzyme are used to initiate the reaction (e.g., Ala-Pro-AMC for FAP).

-

Enzyme activity is measured, and IC50 values are determined as described for the DPP-4 assay.

-

Selectivity is expressed as the ratio of the IC50 value for the off-target protease to the IC50 value for DPP-4.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound and its analogs in preclinical species.

Methodology:

-

Male Sprague-Dawley rats and Beagle dogs are used as the preclinical species.

-

Compounds are administered orally via gavage at a specified dose (e.g., 3 mg/kg).

-

Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).

-

Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using non-compartmental analysis.

Visualizing the Mechanisms and Workflows

To better illustrate the biological context and the drug discovery process, the following diagrams have been generated using Graphviz.

DPP-4 Inhibition and Incretin Signaling Pathway

Caption: DPP-4 Inhibition and Incretin Signaling Pathway.

General Workflow for this compound SAR Studies

Caption: General Workflow for this compound SAR Studies.

Conclusion

The discovery of this compound is a testament to the power of systematic structure-activity relationship studies in medicinal chemistry. Through the iterative process of molecular design, synthesis, and biological evaluation, researchers were able to overcome challenges such as off-target effects and suboptimal pharmacokinetic properties to deliver a potent, selective, and long-acting DPP-4 inhibitor. The detailed understanding of the SAR for this class of compounds provides valuable insights for the future development of novel therapeutics with improved profiles. This guide has provided a comprehensive overview of the core SAR studies, experimental methodologies, and the biological rationale behind the development of this compound.

References

- 1. digitalchemistry.ai [digitalchemistry.ai]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 6. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

in vitro and in vivo pharmacology of omarigliptin

An In-Depth Technical Guide to the In Vitro and In Vivo Pharmacology of Omarigliptin

Introduction

This compound (MK-3102) is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the once-weekly oral treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3] Its unique pharmacokinetic profile, characterized by a long terminal half-life, allows for a dosing regimen that can improve patient adherence compared to daily medications.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, detailing its mechanism of action, potency, selectivity, and its pharmacokinetic and pharmacodynamic properties. The content is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its therapeutic effect by enhancing the incretin system.[4][6] In response to food intake, the intestines release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells in a glucose-dependent manner.[4][6] The enzyme DPP-4 rapidly degrades active incretins.[4][7]

As a competitive and reversible inhibitor of DPP-4, this compound prevents the inactivation of GLP-1 and GIP.[5][8] This prolongs their activity, leading to increased insulin levels, reduced glucagon levels, and consequently, improved control of blood glucose.[1][6]

In Vitro Pharmacology

Potency and Enzyme Kinetics

This compound is a highly potent, competitive, and reversible inhibitor of the DPP-4 enzyme.[8][9][10] In vitro studies have demonstrated that it is significantly more potent than sitagliptin, a widely used daily DPP-4 inhibitor.[9][10]

Table 1: In Vitro Potency of this compound against DPP-4

| Parameter | This compound | Sitagliptin | Reference |

|---|---|---|---|

| IC₅₀ | 1.6 nM | 18 nM | [8][9][10] |

| Kᵢ | 0.8 nM | N/A |[8][9][10] |

Selectivity Profile

High selectivity is a critical attribute for minimizing off-target effects. This compound demonstrates exceptional selectivity for DPP-4 over other related proteases and exhibits weak activity against key cardiac ion channels.[8][9]

Table 2: Selectivity Profile of this compound

| Target Protease / Ion Channel | IC₅₀ (μM) | Reference |

|---|---|---|

| QPP, FAP, PEP, DPP-8, DPP-9 | > 67 | [8][9] |

| hERG (IKr), Caᵥ1.2, Naᵥ1.5 | > 30 | [8][9] |

| Broad Panel (168 assays) | > 10 |[8][9] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound on DPP-4 is typically determined using a cell-free enzymatic assay.

-

Objective: To determine the IC₅₀ value of this compound against purified recombinant human DPP-4 enzyme.

-

Materials: Recombinant human DPP-4, fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer, this compound, and a multi-well plate reader.

-

Methodology:

-

A dilution series of this compound is prepared in the assay buffer.

-

The DPP-4 enzyme is pre-incubated with the various concentrations of this compound in a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence generated by the cleavage of the substrate is measured kinetically using a fluorescence plate reader.

-

The rate of reaction is calculated for each this compound concentration.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

In Vivo Pharmacology - Preclinical

Pharmacokinetics in Animal Models

Pharmacokinetic studies in preclinical species, such as rats and dogs, were crucial in establishing this compound's profile as a long-acting agent. These studies revealed low plasma clearance, good oral bioavailability, and a long terminal half-life.[9][11]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (IV/PO, mg/kg) | Clearance (mL/min/kg) | Vdss (L/kg) | t₁/₂ (hours) | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| Rat | 1 / 2 | 1.1 | 0.8 - 1.3 | ~11 | ~100 | [9][10][11] |

| Dog | 1 / 2 | 0.9 - 1.1 | 0.8 - 1.3 | ~22 | ~100 |[9][10][11] |

Pharmacodynamics in Animal Models

In animal models, this compound demonstrated dose-dependent glucose-lowering effects.[8] In an oral glucose tolerance test (OGTT) in lean mice, this compound significantly reduced glucose excursion.[8] Furthermore, in a streptozotocin (STZ)-induced diabetic mouse model, this compound not only improved glycemic control but also showed potential neuroprotective effects, improving cognitive function.[12][13]

Table 4: Preclinical Pharmacodynamic Effects of this compound in OGTT

| Species | Model | Dose (mg/kg) | Effect on Glucose AUC | Reference |

|---|---|---|---|---|

| Mouse | Lean, OGTT | 0.01 | 7% reduction | [8] |

| Mouse | Lean, OGTT | 0.3 | 51% reduction | [8] |

| Mouse | STZ-induced Diabetic | 2.5 or 5 | Significant decrease in blood glucose |[12] |

Experimental Protocol: Preclinical Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic parameters of this compound in rats and dogs.

-

Animals: Male Sprague-Dawley rats and beagle dogs.[9]

-

Methodology:

-

Animals are fasted overnight with water provided ad libitum.[9]

-

This compound, typically formulated in saline, is administered either intravenously (IV) or orally (PO).[9]

-

Serial blood samples are collected at predetermined time points (e.g., 5 min to 72 h post-dose) into EDTA-containing tubes.[9]

-

Plasma is separated by centrifugation and stored at -70°C until analysis.[9]

-

Plasma concentrations of this compound are quantified using a validated LC-MS/MS method following protein precipitation.[9]

-

Pharmacokinetic parameters (Clearance, Vdss, t₁/₂, Bioavailability) are calculated using noncompartmental methods.[9]

-

In Vivo Pharmacology - Clinical

Human Pharmacokinetics

Clinical studies in healthy subjects confirmed the pharmacokinetic profile predicted by preclinical data, supporting a once-weekly dosing schedule.[10][14] this compound is rapidly absorbed, has a long terminal half-life, displays minimal accumulation, and its absorption is not affected by food.[10][14][15]

Table 5: Human Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Tₘₐₓ (hours) | 0.5 - 4 | Single Dose | [15] |

| Terminal t₁/₂ (hours) | > 100 | Single Dose | [5][15] |

| Steady State | Reached in 2-3 weeks | Multiple Doses | [10][14] |

| Accumulation Ratio (AUC) | 1.03 - 1.35 | Multiple Doses (1-50 mg) | [15] |

| DPP-4 Inhibition at 168h | ~77% - 89% | Multiple Doses |[10][14] |

Human Pharmacodynamics

The long half-life of this compound translates to sustained inhibition of the DPP-4 enzyme over a full week.[10] Following multiple once-weekly doses, DPP-4 inhibition remained high (77-89%) at 168 hours post-dose.[10][14] This sustained enzyme inhibition leads to a clinically meaningful pharmacodynamic effect, with an approximate two-fold increase in the weighted average of postprandial active GLP-1 levels.[10][14] Clinical trials have consistently shown that once-weekly this compound leads to significant reductions in HbA1c, fasting plasma glucose, and postprandial glucose.[16][17]

Experimental Protocol: Clinical PK/PD Study (General)

-

Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound in humans.

-

Study Design: Typically a double-blind, randomized, placebo-controlled, single and/or multiple ascending dose study.[10]

-

Participants: Healthy volunteers.[10]

-

Methodology:

-

Subjects are enrolled and randomized to receive either a specific dose of this compound or a placebo.

-

The drug is administered orally after an overnight fast.

-

Blood samples are collected at frequent, specified time points over a long duration (e.g., 168 hours or more) for both pharmacokinetic analysis (this compound concentration) and pharmacodynamic assessment (plasma DPP-4 activity).[10]

-

Plasma is processed and analyzed using validated methods (e.g., LC-MS/MS for PK, enzymatic assays for PD).

-

Pharmacokinetic parameters are calculated. The pharmacodynamic effect is evaluated by the percentage inhibition of plasma DPP-4 activity from baseline.[10]

-

Safety and tolerability are monitored throughout the study via physical exams, vital signs, ECGs, and laboratory tests.

-

Conclusion

This compound is a potent and highly selective DPP-4 inhibitor with a distinct pharmacological profile. Its in vitro characteristics of high potency and selectivity translate to effective and targeted in vivo action. The preclinical and clinical pharmacokinetic data, most notably its long terminal half-life of over 100 hours in humans, substantiate its suitability for a once-weekly dosing regimen.[5][15] This sustained pharmacokinetic profile provides durable pharmacodynamic effects, maintaining significant DPP-4 inhibition throughout the weekly dosing interval and leading to enhanced incretin levels and robust glycemic control.[10][14] These attributes establish this compound as a valuable therapeutic option in the management of Type 2 Diabetes Mellitus.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | MedPath [trial.medpath.com]

- 3. nbinno.com [nbinno.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound alleviates cognitive dysfunction in Streptozotocin-induced diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound alleviates cognitive dysfunction in Streptozotocin-induced diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]

Preclinical Pharmacokinetics and Pharmacodynamics of Omarigliptin: A Technical Guide

Introduction

Omarigliptin (MK-3102) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3][4] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately improving glycemic control.[5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental protocols, and relevant biological pathways for researchers, scientists, and drug development professionals.

Pharmacodynamics (PD)

The pharmacodynamic profile of this compound is characterized by its potent, selective, and durable inhibition of the DPP-4 enzyme, leading to favorable effects on glucose homeostasis in preclinical models.

Mechanism of Action & In Vitro Potency

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1][3] It exhibits high potency, significantly greater than that of the first-generation DPP-4 inhibitor, sitagliptin.[1][3] Furthermore, this compound demonstrates high selectivity for DPP-4 over other related proteases, minimizing the potential for off-target effects.[1]

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| DPP-4 | IC50 | 1.6 nM | [1][3] |

| Ki | 0.8 nM | [1][3] | |

| Sitagliptin (for comparison) | IC50 | 18 nM | [1][3] |

| Other Proteases (QPP, FAP, PEP, DPP8, DPP9) | IC50 | > 67 µM |[1] |

The signaling pathway initiated by this compound is centered on the potentiation of the incretin system. By inhibiting DPP-4, this compound prevents the degradation of active GLP-1, thereby prolonging its action on the GLP-1 receptor in pancreatic β-cells. This enhances glucose-dependent insulin release and contributes to lower blood glucose levels.

In Vivo Pharmacodynamics

In preclinical animal models, this compound demonstrated dose-dependent inhibition of plasma DPP-4 activity.[3] This enzymatic inhibition led to a corresponding increase in plasma concentrations of active GLP-1.[3] Consequently, in an oral glucose tolerance test (OGTT) in lean mice, this compound significantly reduced blood glucose excursion in a dose-dependent manner, with effects observed at doses as low as 0.01 mg/kg.[2]

Table 2: Preclinical In Vivo Pharmacodynamic Effects of this compound

| Species | Model | Dose (mg/kg) | Effect | Result | Reference |

|---|---|---|---|---|---|

| Rats & Dogs | Healthy | 0.3 to 1 | Active GLP-1 Levels | Dose-dependent, maximal increases | [3] |

| Mice | Lean, OGTT | 0.01 | Glucose AUC Reduction | 7% reduction | [2] |

| Mice | Lean, OGTT | 0.3 | Glucose AUC Reduction | Significant, dose-dependent reduction |[2] |

Pharmacokinetics (PK)

The preclinical pharmacokinetic profile of this compound is characterized by high bioavailability, low clearance, and a long terminal half-life, which collectively support a once-weekly dosing regimen.[1][3] Studies were conducted in multiple species, primarily rats and dogs.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is rapidly absorbed following oral administration and exhibits nearly complete oral bioavailability (~100%) in both rats and dogs.[1][3]

-

Distribution: The volume of distribution at steady state (Vdss) ranges from 0.8 to 1.3 L/kg in preclinical species, indicating distribution beyond the plasma volume.[1][3] Plasma protein binding varies across species. The blood-to-plasma concentration ratio ranges from 0.6 to 1.2.[1]

-

Metabolism: this compound undergoes minimal metabolism. In human ADME studies, this compound was the major component circulating in plasma, with no major metabolites detected.[6]

-

Excretion: The primary route of elimination is renal excretion of the unchanged drug.[6] In a human study with radiolabeled this compound, approximately 74.4% of the dose was recovered in urine, with this compound accounting for about 89% of the urinary radioactivity.[6]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Bioavailability | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss, L/kg) | Terminal Half-life (h) | Reference |

|---|---|---|---|---|---|

| Rat | ~100% | 1.1 | 0.8 - 1.3 | ~11 | [1][3] |

| Dog | ~100% | 0.9 | 0.8 - 1.3 | ~22 |[1][3] |

Table 4: Plasma Protein Binding of this compound Across Species

| Species | Unbound Fraction (%) | Reference |

|---|---|---|

| Mouse | 38% | [1] |

| Rat | 15% | [1] |

| Dog | 43% | [1] |

| Human | 68% |[1] |

Experimental Methodologies

Standardized and rigorous protocols were employed to characterize the PK and PD properties of this compound in preclinical settings.

Pharmacokinetic Analysis Protocol

The determination of pharmacokinetic parameters was conducted following a systematic workflow. Animals were fasted overnight prior to drug administration to ensure consistent absorption.[2] Serial blood samples were collected at predetermined time points post-dose, and plasma was isolated for analysis.[1][2]

Detailed Steps:

-

Animal Models: Male Sprague-Dawley rats and beagle dogs were commonly used.[1]

-

Dosing: Animals received this compound either intravenously (IV) to determine absolute bioavailability or orally (PO).[1]

-

Sample Collection: Blood was collected into EDTA-containing tubes at specified times (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 24, 48, 72 h post-dose).[1]

-

Sample Processing: Plasma was harvested by centrifugation and stored at –70°C until analysis.[2]

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following protein precipitation.[1]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), half-life (t½), and volume of distribution (Vdss) were calculated using noncompartmental methods.[1]

Pharmacodynamic Assessment Protocols

1. Plasma DPP-4 Activity Assay:

-

Sample Collection: Blood samples were collected in EDTA-treated tubes at various time points before and after this compound administration.[3]

-

Analysis: Plasma was isolated and analyzed to determine DPP-4 enzymatic activity.

-

Endpoint: The primary endpoint was the percentage inhibition of plasma DPP-4 activity from the pre-dose baseline.[3]

2. Oral Glucose Tolerance Test (OGTT) Protocol: The OGTT is a standard method to evaluate in vivo antihyperglycemic efficacy. The workflow involves challenging fasted animals with a glucose load after treatment with the test compound.

Detailed Steps:

-

Animal Model: Lean mice were used.[2]

-

Fasting: Animals were fasted overnight.[2]

-

Dosing: this compound was administered orally one hour prior to the glucose challenge.[2]

-

Glucose Challenge: A standard dose of dextrose was given orally.

-

Blood Sampling: Blood glucose levels were measured at multiple time points after the dextrose challenge.

-

Endpoint: The primary outcome was the reduction in the total area under the curve (AUC) for blood glucose excursion compared to vehicle-treated controls.[2]

Conclusion

The preclinical data for this compound reveal a promising profile for a long-acting antidiabetic agent. Its high potency and selectivity for DPP-4 translate into effective in vivo pharmacodynamic activity, including robust DPP-4 inhibition and improved glucose tolerance.[2][3] The pharmacokinetic properties are highlighted by excellent oral bioavailability and a long half-life in multiple species, which provides a strong rationale for its development as a once-weekly therapy.[1] The methodologies employed in these preclinical evaluations were rigorous and standard for the industry, providing a solid foundation for the successful clinical development and approval of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of this compound, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Absorption, metabolism and excretion of [14C]this compound, a once-weekly DPP-4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Omarigliptin's Effect on Incretin Hormones GLP-1 and GIP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omarigliptin is a once-weekly oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily mediated through the enhancement of the incretin system. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its quantitative effects on the key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Detailed experimental protocols for the measurement of these hormones in a clinical research setting are also provided, alongside visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

This compound exerts its pharmacological effect by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to nutrient intake.[1][2][3] By inhibiting DPP-4, this compound increases the circulating concentrations and prolongs the activity of active GLP-1 and GIP.[1][2]

This enhancement of active incretin levels leads to several downstream physiological effects that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner.[1][2]

-

Suppression of Glucagon Secretion: Elevated active GLP-1 levels also suppress the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[1]

The net result of these actions is a reduction in both fasting and postprandial glucose levels.

Quantitative Effects on Incretin Hormones

Clinical studies have demonstrated that this compound significantly increases the levels of active GLP-1 and GIP.

Effect on Glucagon-Like Peptide-1 (GLP-1)

Treatment with this compound leads to a notable increase in postprandial active GLP-1 concentrations.

| Parameter | Treatment Group | Fold Increase vs. Placebo | Citation |

| Weighted Average Postprandial Active GLP-1 | This compound | ~2-fold | [4][5] |

Effect on Glucose-Dependent Insulinotropic Polypeptide (GIP)

As a class, DPP-4 inhibitors have been shown to increase both fasting and postprandial GIP levels. While specific quantitative data for this compound's effect on GIP from dedicated studies is limited in the readily available literature, a meta-analysis of DPP-4 inhibitors provides valuable insights.

| Parameter | Treatment Group | Standard Mean Difference (95% CI) vs. Placebo/No Treatment | Citation |

| Fasting GIP | DPP-4 Inhibitors | 0.77 (0.48–1.05) | |

| Postprandial AUC GIP | DPP-4 Inhibitors | 1.33 (1.02–1.64) |

Experimental Protocols for Incretin Measurement

Accurate measurement of active GLP-1 and GIP is critical for evaluating the pharmacodynamic effects of this compound. Due to their rapid degradation by DPP-4, specific pre-analytical and analytical procedures are required.

Blood Sample Collection and Processing

Proper sample handling is paramount to prevent the ex vivo degradation of active incretins.

Key Considerations:

-

Anticoagulant and Inhibitors: Blood should be collected in tubes containing EDTA and a DPP-4 inhibitor. Aprotinin may also be added to inhibit other proteases.

-

Temperature Control: Samples must be kept on ice throughout the collection and processing steps to minimize enzymatic activity.

-

Timeliness: Centrifugation should be performed promptly after collection to separate plasma from blood cells.

Immunoassay for Active GLP-1 and GIP Quantification

Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of active GLP-1 and GIP in plasma samples.

General ELISA Protocol Outline:

-

Plate Preparation: A microplate is pre-coated with a capture antibody specific to the active form of GLP-1 or GIP.

-

Sample and Standard Incubation: Plasma samples and a series of known standards are added to the wells and incubated.

-

Washing: Unbound substances are washed away.

-

Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on the target incretin is added.

-

Washing: Unbound detection antibody is removed.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Washing: Unbound enzyme conjugate is washed away.

-

Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of bound incretin.

-

Reaction Stoppage: The enzymatic reaction is stopped.

-

Data Acquisition: The optical density of each well is measured using a microplate reader.

-

Data Analysis: A standard curve is generated from the standards, and the concentrations of active GLP-1 or GIP in the samples are calculated.

Assay Validation: It is crucial to use validated ELISA kits with known specificity, sensitivity, precision, and accuracy for the specific incretin being measured.

Conclusion

This compound effectively enhances the incretin system by inhibiting DPP-4, leading to a significant increase in the levels of active GLP-1 and GIP. This mechanism of action is central to its glucose-lowering effects. The accurate quantification of these incretin hormones in clinical trials is essential for understanding the pharmacodynamics of this compound and requires rigorous and standardized experimental protocols. This guide provides a foundational understanding of these aspects for professionals in the field of diabetes research and drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]

A Technical Guide to the Molecular Binding of Omarigliptin with the DPP-4 Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between omarigliptin, a once-weekly inhibitor, and the dipeptidyl peptidase-4 (DPP-4) enzyme. It includes quantitative binding data, detailed experimental protocols, and visualizations of the key pathways and interactions.

Introduction and Mechanism of Action

This compound (MK-3102) is a potent and selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP.[1] This enhancement of the incretin pathway leads to glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[1]

The signaling pathway is illustrated below.

Molecular Binding Interactions

The precise binding mode of this compound to the DPP-4 active site has been elucidated through X-ray crystallography (PDB ID: 4PNZ).[3] The interaction is characterized by a series of specific, high-affinity contacts within the enzyme's catalytic pocket.

The binding of this compound is analogous to that of sitagliptin, another well-characterized DPP-4 inhibitor.[2] Key interactions include:

-

Salt Bridges: The basic amine group of this compound forms critical salt bridges with the side chains of glutamate residues Glu205 and Glu206.[2]

-

Hydrogen Bonding: The molecule establishes hydrogen bonds with the side chains of Tyr662 and the 2-fluoro atom on the trifluorophenyl group forms a hydrogen bond with Arg125.[2][3]

-

Hydrophobic and Aromatic Interactions: The fused ring structure of this compound engages in π-π stacking with the side chain of Phenylalanine (F347), contributing to the stability of the complex.[2]

These multiple points of contact result in a potent and highly selective inhibition of the DPP-4 enzyme.

Quantitative Binding and Selectivity Data

This compound demonstrates high potency for the human DPP-4 enzyme and significant selectivity over other related proteases. This selectivity is crucial for minimizing off-target effects.

| Parameter | Value | Species | Notes |

| IC₅₀ | 1.6 nM | Human | 50% inhibitory concentration.[1][2] |

| Kᵢ | 0.8 nM | Human | Inhibition constant, indicating high binding affinity.[1] |

| Selectivity | >41,800-fold | Human | IC₅₀ > 67 µM for proteases QPP, FAP, PEP, DPP8, and DPP9.[2] |

Thermodynamic Profile

While specific isothermal titration calorimetry (ITC) data for this compound is not extensively published, the thermodynamic profile of gliptin binding to DPP-4 is generally well-understood from studies on analogous compounds.[4][5][6]

-

Enthalpy-Driven Binding: The interaction is predominantly enthalpy-driven (favorable ΔH), which is characteristic of strong ionic interactions and hydrogen bonding.[4][5][6] The formation of salt bridges between the inhibitor's protonated amine and the glutamate residues in the active site contributes significantly to this favorable enthalpy change.

-

Entropic Contribution: The entropic contribution (-TΔS) is typically less favorable or slightly unfavorable. This is due to the loss of conformational freedom as the inhibitor and enzyme form a structured complex.[4][5]

The overall Gibbs free energy of binding (ΔG) is highly negative, consistent with the high affinity (low Kᵢ) of these inhibitors.

Experimental Protocols

The characterization of this compound's binding to DPP-4 involves several key experimental techniques.

This is a common method to determine the IC₅₀ of an inhibitor. The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.

Principle: The DPP-4 enzyme cleaves a non-fluorescent substrate, such as Gly-Pro-Aminomethylcoumarin (AMC), releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescence signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]

-

DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 enzyme to the desired concentration (e.g., 1.73 mU/mL) in cold assay buffer.[2]

-

Substrate Solution: Dissolve the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer to a working concentration (e.g., 200 µM).[2]

-

Inhibitor Solutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the various this compound dilutions (or control solvent) to the wells of a black microtiter plate.

-

Add 25 µL of the DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.[2]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions.

Principle: ITC measures the heat released or absorbed during the binding event between a ligand (inhibitor) and a macromolecule (enzyme). A solution of the inhibitor is titrated into a solution of the DPP-4 enzyme in the calorimeter cell. The resulting heat changes are measured after each injection, yielding data on the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

General Protocol:

-

Sample Preparation:

-

Prepare purified, recombinant DPP-4 enzyme and this compound in the same, precisely matched buffer solution to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

-

Determine the accurate concentrations of both the enzyme and inhibitor solutions.

-

-

ITC Experiment Setup:

-

Titration and Data Collection:

-

Perform a series of small, sequential injections of the this compound solution into the DPP-4 solution.

-

Record the heat change after each injection until the binding sites on the enzyme are saturated.

-

Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the area under each injection peak to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ, ΔH, and n.

-

Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

-

Conclusion

The molecular binding of this compound to the DPP-4 enzyme is a high-affinity, specific interaction driven by a combination of strong electrostatic forces and complementary hydrophobic contacts. Its high potency (Kᵢ = 0.8 nM) and excellent selectivity are direct results of its optimized fit within the enzyme's active site. This potent and durable binding underpins its clinical efficacy as a once-weekly therapeutic agent for the management of type 2 diabetes.

References

- 1. Pharmacokinetics and Pharmacodynamics of this compound, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. vetmeduni.ac.at [vetmeduni.ac.at]

- 5. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

initial safety and tolerability studies of omarigliptin in healthy subjects

An In-depth Technical Guide on the Initial Safety and Tolerability Studies of Omarigliptin in Healthy Subjects

This technical guide provides a comprehensive overview of the initial clinical studies assessing the safety and tolerability of this compound, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in healthy subjects. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.

Introduction

This compound (MK-3102) is a potent and selective oral DPP-4 inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, this compound prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[4][5] The long half-life of this compound supports a once-weekly dosing regimen, which has the potential to improve medication adherence for patients with chronic conditions like type 2 diabetes.[4][6]

The initial phase of clinical development for any new therapeutic agent focuses on establishing its safety and tolerability profile in healthy volunteers. These first-in-human studies are crucial for determining a safe dosage range for subsequent efficacy trials in patient populations. This guide synthesizes the findings from key initial safety and tolerability studies of this compound conducted in healthy adult subjects.

Experimental Methodologies